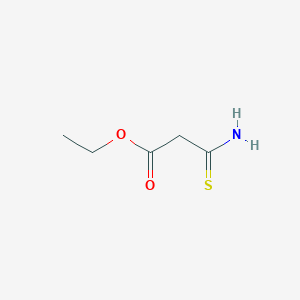

Ethyl 3-amino-3-thioxopropanoate

Overview

Description

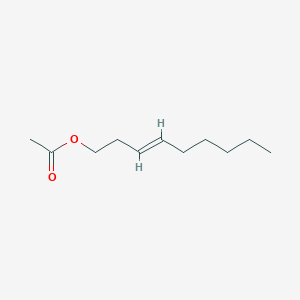

Ethyl 3-amino-3-thioxopropanoate (ETAP) is an organic compound that has recently been studied for its potential applications in a variety of scientific research areas. It is a colorless, odorless, and crystalline solid that has a molecular weight of 170.2 g/mol. It is also known as 3-amino-3-thioxopropionic acid ethyl ester, or ethyl amino thioxopropionate. ETAP is a derivative of thioamides, which are compounds that contain a sulfur atom in their structure and are known to have biological activities. ETAP has been researched in the areas of biochemistry, physiology, and pharmaceuticals due to its potential therapeutic and industrial applications.

Scientific Research Applications

Thiazole Synthesis : Ethyl 3-Amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates are used in the synthesis of thiazoles, which have applications in sugar chemistry and the creation of derivatives with stabilized push-pull systems (Paepke et al., 2009).

Polymorphism Study in Pharmaceuticals : It is used in the characterization of polymorphic forms of investigational pharmaceutical compounds, aiding in analytical and physical characterization techniques (Vogt et al., 2013).

Synthesis of Pyrido[3,2-f][1,4]thiazepines : Ethyl 3-amino-3-thioxopropanoate is utilized in the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines, demonstrating better yields and shorter synthesis times compared to traditional methods (Faty et al., 2011).

Synthesis of Piperidin-2-ones : This compound is used in the synthesis of new functionally substituted 4,4-dimethylpiperidin-2-ones, which are valuable in medicinal chemistry (Dyachenko et al., 2011).

Synthesis of Thioxoisoquinoline Carboxylates : It's instrumental in the synthesis of derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids, which are used in creating substances with various medicinal properties (Dyachenko & Vovk, 2013).

One-pot Synthesis of Thioxothiazolidine Carboxylates : Used in the facile one-pot synthesis of Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, with applications in producing highly functionalized products (Ge et al., 2006).

Bioanalytical Method for Acetylcholinesterase Inhibitor : It's a key component in the establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor, contributing to drug development and in vitro metabolite profiling (Nemani et al., 2018).

Cytotoxic Agents Synthesis : this compound is used in the synthesis of novel thiophene and benzothiophene derivatives as cytotoxic agents, showing promise as anti-cancer agents (Mohareb et al., 2016).

Reaction Studies with Amino Acids : It is used in the study of reactions of amino acids with triplet thioxanthone derivatives, contributing to understanding photo-oxidation processes in amino acids and proteins (Zhu et al., 2006).

Detoxification of Phosphonothiolates : This compound is relevant in the study of the oxidative detoxification of phosphonothiolates, crucial for understanding the degradation of chemical nerve agents (Yang et al., 1990).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound can participate in reactions such as the reaction with ethyl isopropylidenecyanoacetate . This reaction leads to the formation of ethyl 4,4-dimethyl-6-oxo-2-thioxo-5-cyanopiperidine-3-carboxylate . .

Biochemical Pathways

The compound’s involvement in the synthesis of functionally substituted 4,4-dimethylpiperidin-2-ones suggests it may play a role in related biochemical pathways

Pharmacokinetics

It is known that the compound has a high gi absorption and a lipophilicity (log po/w) of 142 These properties suggest that the compound may have good bioavailability

Action Environment

It is known that the compound is stable at room temperature and should be stored in a refrigerator

properties

IUPAC Name |

ethyl 3-amino-3-sulfanylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-2-8-5(7)3-4(6)9/h2-3H2,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHOWDPRDYMIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

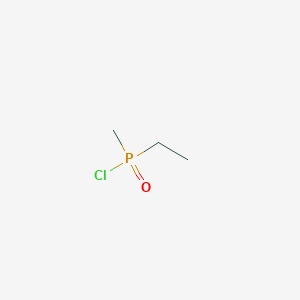

CCOC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377965 | |

| Record name | ethyl 3-amino-3-thioxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13621-50-6 | |

| Record name | ethyl 3-amino-3-thioxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-3-sulfanylidenepropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.